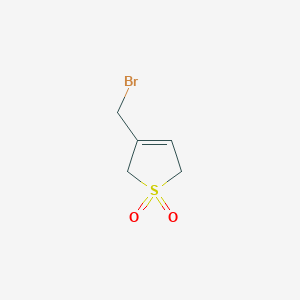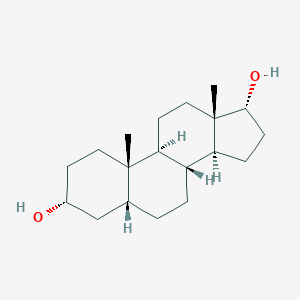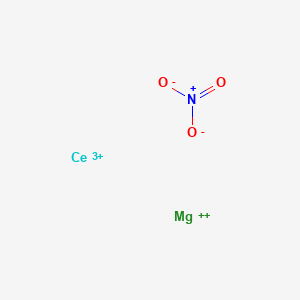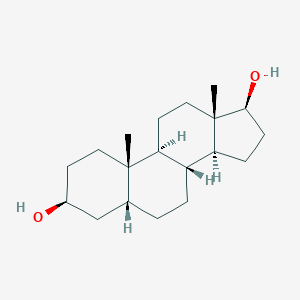
1-(4-Amino-3-fluorophenyl)ethanone
Vue d'ensemble
Description
The compound 1-(4-Amino-3-fluorophenyl)ethanone (APE) is a fluorinated aromatic ketone with an amino substituent on the phenyl ring. It is a molecule of interest due to its potential applications in various fields, including materials science and medicinal chemistry. The presence of both electron-donating (amino) and electron-withdrawing (fluoro and acetyl) groups on the aromatic ring makes it a versatile intermediate for further chemical modifications and applications in the synthesis of more complex molecules .
Synthesis Analysis
The synthesis of related fluorinated aromatic compounds involves multi-step reactions, including coupling and reduction processes. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling a trifluoromethyl-substituted acetophenone with a nitrophenyl ether, followed by reduction with iron and hydrochloric acid . Similarly, the synthesis of APE would likely involve the introduction of the amino group onto the fluorinated phenyl ring, followed by the formation of the ethanone moiety through appropriate synthetic routes.
Molecular Structure Analysis
The molecular structure of APE and related compounds has been characterized using various analytical techniques. Single-crystal X-ray diffraction is a common method for determining the precise molecular geometry of crystalline compounds. For example, the crystal structure of a related compound, N-[(E)-3,3-diphenylprop-2-enylidene]-1-(4-aminophenyl)ethanone, was elucidated, revealing a slightly non-planar molecule with an E configuration around the imine bond . This suggests that APE could also exhibit interesting structural features that could be explored using similar crystallographic techniques.
Chemical Reactions Analysis
APE and its derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The amino group can act as a nucleophile in substitution reactions, while the acetyl group can be involved in condensation reactions. For instance, the synthesis of 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone involved the condensation of 3-fluorobenzoic acid with an aminated and cyclized intermediate . These reactions highlight the reactivity of the amino and acetyl groups in the context of synthesizing biologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of APE can be inferred from quantum chemical calculations and spectroscopic analyses. Quantum chemical parameters such as ionization potential, electron affinity, and chemical hardness provide insights into the reactivity and stability of the molecule. Vibrational spectroscopy (FTIR and FT Raman) and NMR studies offer detailed information on the molecular structure and dynamics. For example, analyses of a related compound, 1(4-Aminophenyl)ethanone, included calculations of vibrational frequencies, NMR chemical shifts, and electronic properties such as frontier molecular orbitals and hyperpolarizability . These studies are essential for understanding the behavior of APE in various environments and predicting its interactions with other molecules.
Applications De Recherche Scientifique
Specific Scientific Field
This application falls under the field of Biochemistry .
Summary of the Application
“1-(4-Amino-3-fluorophenyl)ethanone” is used in the enantioselective biocatalytic reduction process. This process is important in the synthesis of certain pharmaceuticals .
Methods of Application or Experimental Procedures
The enantioselective reduction of “1-(4-Amino-3-fluorophenyl)ethanone” is catalyzed by P. crispum cells. The process is carried out in an aqueous medium at a temperature of 23–27°C .
Results or Outcomes
Synthesis of Antagonist of the CCR5 Chemokine Receptor
Specific Scientific Field
This application falls under the field of Pharmaceutical Chemistry .
Summary of the Application
“(S)-(-)-1-(4-Fluorophenyl)ethanol”, a product of the bioreduction of “1-(4-Amino-3-fluorophenyl)ethanone”, is an intermediate in the synthesis of an antagonist of the CCR5 chemokine receptor. This receptor antagonist can be protective against HIV infection .
Results or Outcomes
Chiral Recognition in Molecular Complexes
Specific Scientific Field
This application falls under the field of Physical Chemistry .
Summary of the Application
“(S)-(-)-1-(4-Fluorophenyl)ethanol”, along with o-fluoro-substituted analogs, can be used to evaluate the role of substituents in the chiral recognition in molecular complexes .
Results or Outcomes
Component of Antimalarial Agent
Specific Scientific Field
This application falls under the field of Pharmaceutical Chemistry .
Summary of the Application
“®-(+)-1-(4-fluorophenyl)ethanol”, a product of the bioreduction of “1-(4-Amino-3-fluorophenyl)ethanone”, is a component of an antimalarial agent .
Results or Outcomes
γ-Secretase Modulator
Specific Scientific Field
This application falls under the field of Neuroscience .
Summary of the Application
“®-(+)-1-(4-fluorophenyl)ethanol” is a γ-secretase modulator necessary for the treatment of Alzheimer’s disease .
Safety And Hazards
Propriétés
IUPAC Name |
1-(4-amino-3-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGOSDNWHSSVDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10994769 | |
| Record name | 1-(4-Amino-3-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10994769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Amino-3-fluorophenyl)ethanone | |
CAS RN |
73792-22-0 | |
| Record name | 1-(4-Amino-3-fluorophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73792-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Amino-3-fluorophenyl)ethan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073792220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Amino-3-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10994769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-amino-3-fluorophenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.534 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-O-ethyl 5-O-[2-(4-methylpiperazin-1-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B108452.png)
![3-O-ethyl 5-O-[2-[(2-hydroxybenzoyl)amino]ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B108453.png)



